2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane
Overview
Description
2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a brominated dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2,6-dimethylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: p-Toluenesulfonic acid or sulfuric acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide in DMF at 80°C
Oxidation: Potassium permanganate in acetone at room temperature
Reduction: Lithium aluminum hydride in ether at 0°C
Major Products
Substitution: 2-(4-Amino-2,6-dimethylphenyl)-1,3-dioxolane
Oxidation: 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolan-4-one
Reduction: 2-(2,6-Dimethylphenyl)-1,3-dioxolane
Scientific Research Applications
2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel polymers and materials with specific properties.
Biological Studies: Employed in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dioxolane ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-dimethylphenol
- 4-Bromo-2,6-dimethylaniline
- 4-Bromo-2,6-dichloroaniline
- 4-Bromo-2,6-difluoroaniline
Uniqueness
2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature enhances its utility in various synthetic and research applications.
Properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenyl)-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7-5-9(12)6-8(2)10(7)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYAPBUKMMHVMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2OCCO2)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547426 | |
Record name | 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88679-81-6 | |
Record name | 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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